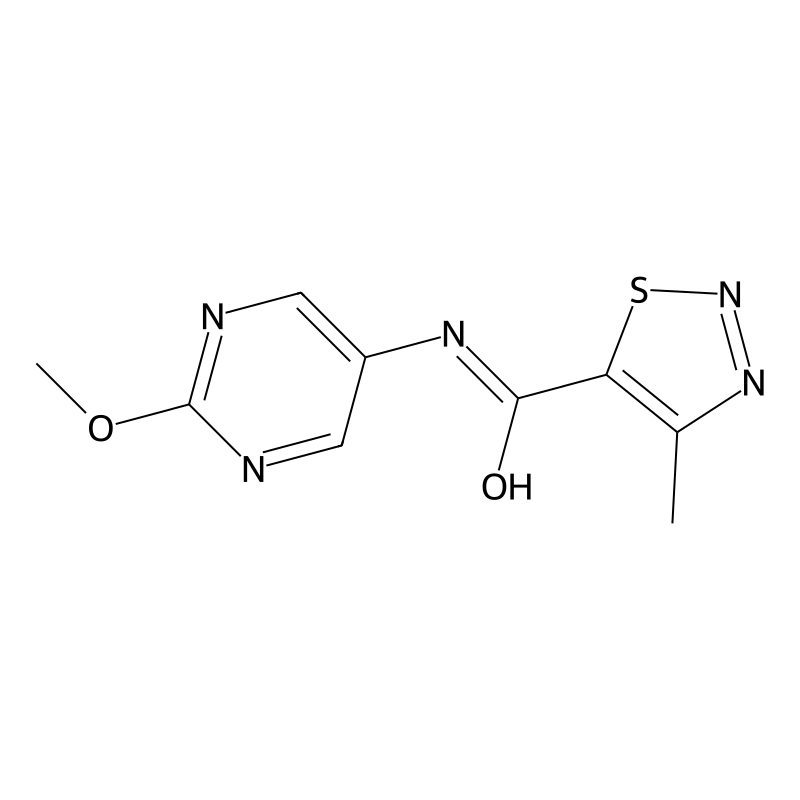N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
General Approach to Analyzing Scientific Applications of a Chemical Compound
Identification of the Scientific Field
The scientific field for the analysis of a novel chemical compound like “N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” would likely fall under medicinal chemistry and pharmacology, given its complex structure that suggests potential biological activity.
Summary of Potential Applications
The compound’s structure, which includes a pyrimidine ring, suggests it could have applications in the development of pharmaceuticals, particularly as a scaffold for creating drugs with anti-fibrotic activity, as similar structures have shown such properties .
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with the molecular formula and a molecular weight of 251.27 g/mol. This compound features a thiadiazole ring fused with a pyrimidine derivative, specifically a methoxypyrimidine moiety. The unique combination of these structural elements contributes to its potential biological and chemical applications, making it a subject of interest in medicinal chemistry and pharmaceutical research .
- Substitution Reactions: The nitrogen atoms in the thiadiazole and pyrimidine rings can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Oxidation: The compound may be oxidized to form N-oxides or other oxidized derivatives.
- Reduction: It can be reduced under specific conditions to modify the thiadiazole or pyrimidine rings.
- Condensation Reactions: The carboxamide group can react with various reagents to form amides or other derivatives through condensation processes .
Preliminary studies suggest that N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits notable biological activities. It has been investigated for potential:
- Antimicrobial Properties: The compound shows promise against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Activity: Early research suggests that it may inhibit cancer cell proliferation, although further studies are needed to establish its efficacy and mechanism of action.
- Anti-inflammatory Effects: Some derivatives of thiadiazoles have been linked to anti-inflammatory properties, which may extend to this compound .
The synthesis of N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves several steps:
- Formation of the Thiadiazole Ring: This is often achieved through the reaction of hydrazine derivatives with appropriate carboxylic acids under acidic conditions.
- Pyrimidine Modification: The methoxypyrimidine component can be synthesized via cyclization reactions involving pyrimidine precursors.
- Coupling Reaction: The final step involves coupling the thiadiazole and methoxypyrimidine components through amide bond formation, often using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several potential applications:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
- Material Science: Its unique chemical structure may allow for applications in organic electronics or as intermediates in the synthesis of novel materials .
Research into the interactions of N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with biological targets is ongoing. Initial studies focus on its binding affinity to specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.
Several compounds share structural similarities with N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-fluorophenyl)-4-methyl-thiadiazole-5-carboxamide | C10H8FN3OS | Contains a fluorophenyl group; explored for electronic properties. |
| 2-Methoxypyrimidin derivatives | C12H12N4O4 | Variants with different substituents on the pyrimidine ring; potential for diverse biological activities. |
| 2,5-Bis(4-methoxyphenyl)-1,3,4-thiadiazole | C16H16N4O4S | Features multiple methoxy groups; studied for its electronic properties and potential applications in materials science. |
Uniqueness
N-(2-methoxypyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of a methoxypyrimidine moiety and a thiadiazole ring structure. This unique configuration may enhance its biological activity compared to similar compounds and provides opportunities for targeted modifications that could lead to improved therapeutic profiles .







